Cas no 1154579-82-4 (2,3-Difluoropyridine-5-boronic acid pinacol ester)

2,3-Difluoropyridine-5-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-Pyridine
- 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Difluoropyridine-5-boronic acid pinacol ester
- 5,6-Difluoropyridine-3-boronic acid pinacol ester
- PubChem22034
- VNZJHRDRAFSPLZ-UHFFFAOYSA-N
- FCH2816750
- RL00595
- MB05311
- PC412382
- AX8164539
- 2,3-difluoropyridine-5-boronic acid,pinacol ester
- 2,3-difluoro-5-(
- 2,3-Difluoropyridine-5-boronicacidpinacolester
- 2,3-difluoropyridine-5-boronic acid,pi
- 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) pyridine
- PYRIDINE, 2,3-DIFLUORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- J-506953
- Z1642071756
- SY255366
- EN300-131926
- SCHEMBL2696361
- AKOS015949865
- FD10340
- PS-12730
- C11H14BF2NO2
- DTXSID40694442
- FT-0759859
- MFCD08063095
- 2,3-DIFLUORO-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- 1154579-82-4
- CS-0108701
- A850342
- DB-057937
-
- MDL: MFCD08063095
- インチ: 1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3
- InChIKey: VNZJHRDRAFSPLZ-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N=CC(B2OC(C)(C)C(C)(C)O2)=C1)F
計算された属性
- せいみつぶんしりょう: 241.10900
- どういたいしつりょう: 241.1085652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.4
じっけんとくせい
- PSA: 31.35000
- LogP: 1.65900
2,3-Difluoropyridine-5-boronic acid pinacol ester セキュリティ情報
2,3-Difluoropyridine-5-boronic acid pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-Difluoropyridine-5-boronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM133786-100mg |
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95% | 100mg |
$*** | 2023-04-03 | |
abcr | AB310086-1 g |
2,3-Difluoropyridine-5-boronic acid pinacol ester, 95%; . |
1154579-82-4 | 95% | 1 g |
€608.50 | 2023-07-19 | |
Enamine | EN300-131926-100mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 100mg |
$239.0 | 2022-02-28 | |
TRC | D447503-50mg |
2,3-Difluoropyridine-5-boronic acid pinacol ester |
1154579-82-4 | 50mg |
$98.00 | 2023-05-18 | ||
Enamine | EN300-131926-5000mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 5g |
$822.0 | 2022-02-28 | |
TRC | D447503-25mg |
2,3-Difluoropyridine-5-boronic acid pinacol ester |
1154579-82-4 | 25mg |
$75.00 | 2023-05-18 | ||
Enamine | EN300-131926-1000mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 1g |
$342.0 | 2022-02-28 | |
Enamine | EN300-131926-250mg |
2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95.0% | 250mg |
$274.0 | 2022-02-28 | |
Chemenu | CM133786-1g |
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95% | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-131926-0.05g |
2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1154579-82-4 | 95% | 0.05g |
$64.0 | 2023-07-07 |
2,3-Difluoropyridine-5-boronic acid pinacol ester 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2,3-Difluoropyridine-5-boronic acid pinacol esterに関する追加情報
Recent Advances in the Application of 2,3-Difluoropyridine-5-boronic acid pinacol ester (CAS: 1154579-82-4) in Chemical Biology and Pharmaceutical Research
2,3-Difluoropyridine-5-boronic acid pinacol ester (CAS: 1154579-82-4) has emerged as a pivotal building block in modern chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its unique difluoropyridine scaffold, has garnered significant attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, drug discovery, and materials science. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and PET radiotracers. The compound's stability under physiological conditions and its ability to participate in diverse chemical transformations make it an invaluable tool for medicinal chemists.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2,3-Difluoropyridine-5-boronic acid pinacol ester in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers successfully employed this boronic ester in a microwave-assisted Suzuki coupling to generate a series of pyridine-based compounds with improved pharmacokinetic properties. The resulting molecules showed enhanced selectivity for BTK over other kinases, with IC50 values in the low nanomolar range. This work underscores the compound's importance in addressing the challenge of off-target effects in kinase inhibitor development.
In the field of radiopharmaceuticals, recent advancements have utilized 2,3-Difluoropyridine-5-boronic acid pinacol ester as a precursor for fluorine-18 labeled compounds. A 2024 Nature Communications paper described its application in the synthesis of [18F]-labeled pyridine derivatives for positron emission tomography (PET) imaging. The pinacol ester group proved crucial for achieving high radiochemical yield (typically >85%) and excellent in vivo stability. These radiotracers demonstrated superior blood-brain barrier penetration compared to previous generations, opening new possibilities for neuroimaging applications.
The compound's mechanism of action in cross-coupling reactions has been the subject of detailed mechanistic studies. Advanced computational chemistry approaches combined with experimental data have elucidated the role of the difluoro substitution pattern in facilitating oxidative addition to palladium catalysts. This understanding has led to optimized reaction conditions that minimize protodeboronation side reactions, significantly improving yields in complex molecule synthesis. Recent process chemistry developments have also enabled kilogram-scale production of this boronic ester with excellent purity (>99.5%), addressing previous supply chain challenges.
Emerging applications in materials science have expanded the utility of 2,3-Difluoropyridine-5-boronic acid pinacol ester beyond pharmaceutical contexts. Researchers have incorporated it into conjugated polymers for organic electronics, where the fluorine atoms enhance electron transport properties while the boronic ester moiety allows for precise structural modifications. These materials show promise in organic photovoltaic devices and flexible electronics, with recent prototypes achieving power conversion efficiencies exceeding 12%.
Future research directions for this compound include exploration of its potential in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design. Preliminary studies suggest that the difluoropyridine motif may offer unique advantages in these applications due to its balanced reactivity and metabolic stability. As synthetic methodologies continue to evolve, 2,3-Difluoropyridine-5-boronic acid pinacol ester is poised to remain at the forefront of innovation in chemical biology and drug discovery.
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